![molecular formula C6H20Cl2N4 B1681572 Trientine hydrochloride CAS No. 38260-01-4](/img/structure/B1681572.png)
Trientine hydrochloride
Overview
Description
Trientine Hydrochloride is a secondary amino compound . It is the hydrochloride salt form of a metal chelating agent with potential anti-angiogenic activity . Trientine chelates excess copper (Cu) ions in the body; the excess copper is subsequently removed from the body through the kidneys .
Synthesis Analysis
Trientine can be quantified based on modified silver nanoparticles . Different concentrations of Trientine were added into a particular concentration of silver nanoparticles and absorbance of each sample was measured at 397 nm under optimal conditions .Molecular Structure Analysis
The molecular formula of this compound is C6H20Cl2N4 . The IUPAC name is N '- [2- (2-aminoethylamino)ethyl]ethane-1,2-diamine;dihydrochloride . The molecular weight is 219.15 g/mol .Chemical Reactions Analysis
Trientine forms a stable copper complex that is readily excreted in urine . It has been demonstrated in animal studies to restore myocardial intracellular copper content .Physical And Chemical Properties Analysis
This compound is a white to pale yellow crystalline powder . It is slightly soluble in methanol .Scientific Research Applications
Copper Chelation in Wilson's Disease
Trientine hydrochloride is primarily used as a copper-chelating agent to treat Wilson's disease, a genetic disorder resulting in copper accumulation in the body. Its effectiveness and safety profile have been well-documented, including its potential for causing neurological deterioration in rare cases during initial treatment in Wilson's disease patients (Kim, Chung, & Shin, 2013).
Cardiomyopathy Treatment
Research has indicated potential benefits of trientine in treating cardiomyopathy associated with diabetes mellitus. Its use has demonstrated improvements in cardiac structure among patients with diabetic cardiomyopathy, suggesting a broader therapeutic application beyond Wilson's disease (Roberts, 2019).
Analytical Chemistry Applications
This compound has been utilized in analytical chemistry for the quantification of its concentration in pharmaceutical forms, showcasing its relevance in quality control and pharmaceutical analysis (Sunitha, Varalakshmi, & Rama, 2019).
Antioxidant Properties and Angiogenesis Inhibition
The compound has gained attention for its antioxidant properties and potential to inhibit angiogenesis, highlighting its possible role in cancer treatment and cardiovascular health (Roberts, 2019).
Mechanistic Insights in Hypertrophic Cardiomyopathy
Further insights into the mechanism of action of trientine in hypertrophic cardiomyopathy have been sought through research, aiming to better understand how it affects myocardial intracellular copper content and its implications for treatment strategies (Ramli, Hashim, Raman, Mahmod, & Kamisah, 2022).
Re-sensitization to Platinum-based Chemotherapy
Experimental studies have shown that trientine can re-sensitize cancer cells to platinum-based chemotherapy agents like carboplatin. This suggests its potential use in overcoming resistance to chemotherapy in cancer treatment (Fu et al., 2013).
Mechanism of Action
Target of Action
Trientine hydrochloride, also known as triethylenetetramine (TETA), is a potent and selective copper (II)-selective chelator . It primarily targets copper ions in the body, which play a crucial role in various biochemical processes.
Mode of Action
This compound works by binding to excess copper in the body, forming a stable complex . This complex is then eliminated from the body through urinary excretion . By reducing the body’s copper levels, this compound can help manage conditions like Wilson’s disease, where copper accumulation in tissues leads to various health problems .
Biochemical Pathways
By chelating copper, this compound can prevent the oxidative stress and antioxidant inhibition caused by unbound or loosely bound copper II ions . It may also modulate inflammatory signaling pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and calcineurin–nuclear factor of activated T cells (NFAT) signaling pathways or nucleotide-binding domain leucine-rich repeat family pyrin domain containing receptor 3 (NLRP3) inflammasome .
Pharmacokinetics
A study comparing the pharmacokinetics of two different oral formulations of trientine (TETA 4HCl tablets vs TETA 2HCl capsules) in healthy adult subjects found that the rate (maximum plasma concentration [Cmax]) and extent (area under the plasma concentration-time curve from time zero to infinity [AUC 0–∞]) of absorption of trientine were greater for TETA 4HCl than for the TETA 2HCl formulation . The median time to reach maximum plasma concentration (Tmax) was 2.00 h (TETA 4HCl) and 3.00 h (TETA 2HCl) . Both formulations presented a similar terminal elimination rate (λz) and a similar terminal half-life (t½) for trientine .
Result of Action
The primary result of this compound’s action is the reduction of excess body copper storage, which can ameliorate symptoms of Wilson’s disease . In addition, this compound has been associated with reduced left ventricular hypertrophy (LVH) and fibrosis, and improved mitochondrial function and energy metabolism in preclinical and clinical studies in diabetes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be administered orally on an empty stomach, at least 1 hour before or 2 hours after meals, and at least 1 hour apart from any other drug, food, or milk . This is to ensure optimal absorption and efficacy. Furthermore, the drug should be used only in a well-ventilated area, and exposure to the capsule contents should be avoided .
Future Directions
properties
IUPAC Name |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18N4.2ClH/c7-1-3-9-5-6-10-4-2-8;;/h9-10H,1-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHIICXRPHEJKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCNCCN)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057863 | |
Record name | Trientine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
38260-01-4 | |
Record name | Trientine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038260014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trientine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIENTINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC3NX54582 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.